molecular formula C6H11ClO2S B13257828 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

Cat. No.: B13257828
M. Wt: 182.67 g/mol
InChI Key: OXEIZMPFPQTNET-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride reagent valued for introducing the sterically hindered and synthetically versatile 1-(1-methylcyclopropyl)ethyl moiety. Its primary application is in the sulfonylation of amines to create sulfonamide derivatives, a crucial functional group in medicinal chemistry and drug discovery. The unique 1-methylcyclopropyl group adjacent to the sulfonyl center imparts significant steric and electronic properties, which can be exploited to modulate the metabolic stability, conformation, and overall physicochemical profile of target molecules. Researchers utilize this reagent to develop novel compounds for high-throughput screening and structure-activity relationship (SAR) studies, particularly in the search for new enzyme inhibitors and biological probes. The reactivity of sulfonyl chlorides, including their use in forming sulfonamides, sulfonate esters, and other sulfonyl-containing compounds, is well-established in organic synthesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

1-(1-methylcyclopropyl)ethanesulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)6(2)3-4-6/h5H,3-4H2,1-2H3

InChI Key

OXEIZMPFPQTNET-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 1-methylcyclopropylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

2-(1-Methylcyclopropyl)ethane-1-sulfonyl Chloride

  • Structural Differences : The positional isomer of the target compound, with the methylcyclopropyl group attached to the second carbon of the ethane chain instead of the first. This alters steric and electronic properties .
  • Molecular Data: Property 1-(1-Methylcyclopropyl)ethane-1-sulfonyl Chloride 2-(1-Methylcyclopropyl)ethane-1-sulfonyl Chloride CAS No. Not explicitly provided 1803599-11-2 Molecular Formula C₆H₁₁ClO₂S C₆H₁₁ClO₂S Molecular Weight 182.67 g/mol 182.67 g/mol Boiling Point Not available Not available Storage Conditions Not specified Not specified
  • Reactivity : The positional isomerism likely affects nucleophilic substitution kinetics due to differences in steric hindrance. However, experimental reactivity data are absent in available literature .

[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl Chloride

  • Structural Differences: Features a difluoroethyl group on the cyclopropane ring and a methanesulfonyl chloride group.
  • Molecular Data: Property this compound [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl Chloride Molecular Formula C₆H₁₁ClO₂S C₆H₉ClF₂O₂S Molecular Weight 182.67 g/mol ~212.65 g/mol (estimated) Key Substituents Methylcyclopropyl Difluoroethylcyclopropyl Supplier Availability Limited Available via Shanghai Hao Zhun Biological Technology Co.
  • The methanesulfonyl chloride group may exhibit different reactivity patterns compared to the ethane-sulfonyl chloride chain due to reduced steric bulk .

Key Research Findings and Gaps

Synthetic Challenges : Both the target compound and its analogs lack published synthetic protocols, highlighting a need for methodological studies.

Thermodynamic Data : Boiling points, melting points, and solubility profiles are absent in available sources, limiting practical application insights .

Safety and Handling : Hazard statements (GHS) and storage guidelines are unspecified for these compounds, posing challenges for laboratory safety protocols.

Biological Activity

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article aims to explore its synthesis, biological activity, and applications based on diverse research findings.

This compound has the molecular formula C6H11ClO2S. It features a sulfonyl functional group, which is known for its reactivity and ability to form various derivatives that can exhibit biological activity.

Synthesis

Synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. For this compound, specific synthetic routes may vary, but the general principles apply.

Antimicrobial Activity

Sulfonyl chlorides, including this compound, have been studied for their antimicrobial properties. Research has indicated that compounds with sulfonyl groups can inhibit the growth of various bacteria and fungi. For instance, a study on related sulfonyl phenoxides showed moderate activity against Candida albicans and weak activity against several Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfonyl Compounds

CompoundActivity AgainstZone of Inhibition (mm)Reference
5-chloro-1-ethyl-2-methyl...C. albicans19.00 ± 0.25
5-chloro-1-ethyl-2-methyl...MSSAWeak
5-chloro-1-ethyl-2-methyl...E. coliWeak

Enzyme Inhibition

Sulfonyl fluorides have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism. Although specific data on this compound is limited, the structure-activity relationship studies suggest that similar sulfonyl compounds can selectively inhibit enzyme activity, indicating potential therapeutic applications in metabolic disorders .

Table 2: Inhibition of FAAH by Sulfonyl Compounds

CompoundInhibition TypeReference
Hexadecyl sulfonylfluoridePotent inhibitor
Other sulfonyl fluoridesSelective inhibition

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been evaluated in various biological contexts:

  • Inhibition of Lipid Metabolism : Research indicates that certain sulfonamide derivatives can effectively regulate lipid synthesis pathways, which could be extrapolated to understand the potential effects of similar sulfonyl compounds .
  • Anticancer Activity : Some studies have explored the anticancer potential of sulfonamide derivatives, suggesting that modifications in the sulfonyl group can enhance biological activity against cancer cell lines .

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